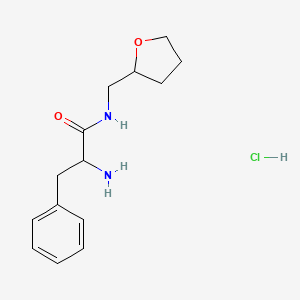

2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride

Beschreibung

2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride (CAS: 90823-38-4) is a propanamide derivative characterized by a phenyl group at the β-position of the amino acid backbone and a tetrahydrofurfurylmethyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₂₁N₂O₂·HCl, with a molecular weight of 292.79 g/mol. The compound features a secondary amine group, an aromatic phenyl ring, and a tetrahydrofuran-derived moiety, which collectively influence its physicochemical and biological properties. It is typically synthesized via amidation reactions involving L-phenylalanine derivatives and tetrahydrofurfurylamine intermediates, followed by hydrochloride salt formation .

The tetrahydrofurfuryl group enhances solubility in polar solvents and may contribute to binding interactions in biological systems, such as receptor targeting or enzyme inhibition. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate for drug discovery, particularly in neurological or metabolic disorders .

Eigenschaften

IUPAC Name |

2-amino-N-(oxolan-2-ylmethyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-13(9-11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJQMVYHDPTFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amide Formation via Coupling of Amino Acid Derivatives and Tetrahydro-2-furanylmethylamine

A common approach involves coupling a 2-amino-3-phenylpropanoic acid derivative (such as phenylalanine or its activated ester) with tetrahydro-2-furanylmethylamine, followed by formation of the hydrochloride salt.

- Step 1: Activation of the Carboxyl Group

The carboxyl group of 2-amino-3-phenylpropanoic acid is activated using standard peptide coupling reagents (e.g., carbodiimides like EDC or DCC) or by conversion to an acid chloride or ester intermediate. - Step 2: Nucleophilic Substitution

The activated acid derivative is reacted with tetrahydro-2-furanylmethylamine under controlled conditions to form the amide bond. - Step 3: Salt Formation

The free base amide is treated with hydrochloric acid to obtain the hydrochloride salt form, enhancing stability and solubility.

Alternative Synthetic Routes from Related Propanamide Intermediates

While direct synthetic procedures for the title compound are scarce, related methods for structurally similar propanamide derivatives provide insights:

- Esterification and Ammonolysis

Preparation of propanamide derivatives often starts with esterification of the corresponding carboxylic acid (e.g., methyl or isopropyl esters) under acid catalysis, followed by reaction with ammonia or amines to form the amide. - Protection and Deprotection Steps

Protection of functional groups (e.g., hydroxyl or amine) may be employed during intermediate steps to improve yields and selectivity. - Use of Acidic or Basic Catalysts

Acidic catalysts like hydrochloric acid or sulfuric acid are used during esterification, while basic conditions facilitate ammonolysis.

Representative Preparation Protocol (Hypothetical Based on Related Chemistry)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Esterification | 2-Amino-3-phenylpropanoic acid, methanol, HCl (catalyst), reflux 4-6 h | Formation of methyl ester of amino acid | ~70-75%, monitored by GC |

| 2. Amide Formation | Methyl ester, tetrahydro-2-furanylmethylamine, coupling reagent (e.g., EDC), solvent (e.g., dichloromethane), room temp | Coupling to form amide bond | ~80%, TLC monitoring |

| 3. Hydrochloride Salt Formation | Amide product, HCl in ether or aqueous solution | Conversion to hydrochloride salt | Quantitative |

Analytical and Purification Techniques

- Monitoring: Reaction progress is commonly monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

- Purification: Crude products are purified by extraction, recrystallization, or chromatographic techniques.

- Characterization: NMR, LC-MS, and melting point determination confirm product identity and purity.

Research Findings and Optimization Notes

- The choice of solvent and catalyst significantly affects the esterification yield and purity. Methanol with HCl catalyst is effective for ester formation.

- Amide bond formation benefits from mild reaction temperatures and use of coupling agents to avoid side reactions.

- Formation of the hydrochloride salt improves compound stability and handling.

- Protection of sensitive groups during synthesis can improve overall yield and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Material | 2-Amino-3-phenylpropanoic acid | Commercially available |

| Esterification Solvent | Methanol or Isopropanol | Acid catalyzed |

| Esterification Catalyst | HCl, H2SO4, or Tosic Acid | Acidic conditions preferred |

| Amide Coupling Reagent | EDC, DCC, or Acid Chloride | Facilitates amide bond formation |

| Amine Nucleophile | Tetrahydro-2-furanylmethylamine | Key functional group donor |

| Reaction Temperature | Room temperature to reflux | Depends on step |

| Salt Formation | HCl in ether or aqueous solution | For hydrochloride salt formation |

| Yield Range | 60-85% (depending on step and conditions) | Optimized by reaction parameters |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl group or the tetrahydrofuran ring.

Reduction: Reduction reactions could target the amide group, converting it to an amine.

Substitution: The amino group and the phenyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a probe or ligand in biochemical assays.

Medicine: Potential therapeutic agent due to its unique structure.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related propanamide derivatives, emphasizing substituent variations and their implications:

Key Comparative Insights

In contrast, the trimethoxysilylpropyl group in L2 facilitates material science applications via siloxane bond formation . Fluorinated derivatives (e.g., CAS 1909313-82-1) exhibit increased metabolic stability and lipophilicity due to fluorine’s electron-withdrawing nature, making them suitable for agrochemicals .

Pharmacokinetic Differences: Compounds with primary amines (e.g., target compound) generally have higher reactivity and faster clearance than secondary or tertiary amines (e.g., ethylamino in CAS 35891-75-9) . Tetrahydrofuran-containing compounds may show improved blood-brain barrier penetration compared to non-cyclic ether analogues .

Material Compatibility :

- The trimethoxysilyl group in L2 enables covalent bonding to silica matrices, a property absent in the target compound, which is tailored for pharmaceutical synthesis .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | L2 (Trimethoxysilylpropyl) | Fluorinated Derivative (CAS 1909313-82-1) |

|---|---|---|---|

| Molecular Weight (g/mol) | 292.79 | 308.45 | 246.71 |

| Water Solubility | Moderate (due to HCl salt) | Low (hydrophobic silyl group) | Low (fluorophenyl enhances lipophilicity) |

| Melting Point | 180–185°C (decomposes) | Not reported | 190–195°C |

| LogP (Predicted) | 1.8 | 2.5 | 2.9 |

Biologische Aktivität

2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride, also known by its CAS number 1236267-68-7, is a compound with significant potential in pharmacological applications. This article delves into its biological activity, including structure-activity relationships (SAR), therapeutic implications, and relevant case studies.

- Molecular Formula : C14H21ClN2O2

- Molar Mass : 284.78 g/mol

- Hazard Class : Irritant

The compound features a tetrahydrofuran moiety, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its interaction with various biological targets.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications in the phenyl and tetrahydrofuran groups significantly alter the compound's activity. For instance, the presence of specific substituents on the phenyl ring can enhance or reduce potency against various biological targets.

| Compound Variant | Activity | Notes |

|---|---|---|

| Original Compound | Moderate | Baseline activity established |

| 2-Furyl derivative | Higher potency | Approximately 2-fold more potent than phenyl variant |

| Bromophenyl variant | Inactive alone | Acts as a positive allosteric modulator (PAM) |

Mechanistic Insights

Research has shown that this compound acts as an allosteric modulator of certain receptors involved in metabolic pathways. Specifically, it interacts with free fatty acid receptors (FFA3), which are implicated in metabolic and inflammatory diseases. Activation of FFA3 has been linked to improved insulin sensitivity and glucose tolerance, suggesting a potential role in diabetes management .

Therapeutic Implications

- Metabolic Disorders : Due to its action on FFA3, this compound may serve as a therapeutic agent for conditions like type 2 diabetes.

- Inflammatory Diseases : Its modulation of inflammatory pathways presents opportunities for treating chronic inflammatory conditions.

- Cancer Research : The ability to counteract cancer development through receptor modulation indicates potential in oncology .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound:

- A study demonstrated that compounds similar to this one showed promising results in reducing inflammation in murine models of allergic asthma, highlighting its potential for respiratory diseases .

- Another investigation focused on the pharmacokinetic properties of related compounds, noting that modifications could lead to enhanced bioavailability and reduced clearance rates, which are critical for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Amino group protection : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent undesired side reactions .

- Tetrahydrofuranmethyl coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the tetrahydrofuranmethyl group to the propanamide backbone .

- Deprotection and salt formation : Hydrochloride salt formation via HCl treatment in anhydrous solvents .

- Optimization factors : Control temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to improve yield (≥70%) and purity (≥95%) .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm backbone structure (e.g., δ 7.2–7.4 ppm for phenyl protons, δ 3.5–4.0 ppm for tetrahydrofuran protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₁₉N₂O₂·HCl) .

- X-ray crystallography : Resolve stereochemistry of the tetrahydrofuranmethyl group .

Q. What stability considerations are critical for long-term storage?

- Storage conditions : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the amide bond or oxidation of the tetrahydrofuran ring .

- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 6–12 months .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity, and what contradictions arise between in vitro and in vivo models?

- Mechanistic assays :

- Enzyme inhibition : Screen against serine hydrolases or proteases (IC₅₀ determination) using fluorogenic substrates .

- Receptor binding : Radioligand displacement assays (e.g., µ-opioid receptors) to assess affinity (Ki values) .

- Data contradictions : Discrepancies may arise from metabolic instability (e.g., rapid hepatic clearance in vivo vs. stable activity in vitro). Mitigate by:

- Pharmacokinetic profiling : Measure plasma half-life and metabolite identification (LC-MS/MS) .

Q. What strategies are effective for resolving synthetic impurities or stereochemical inconsistencies?

- Impurity profiling :

- HPLC-MS : Detect byproducts (e.g., N-alkylation side products) using reversed-phase columns and gradient elution .

- Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- In silico approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.